molecular formula C20H18O2 B181606 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl CAS No. 132470-28-1

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

Cat. No. B181606
CAS RN: 132470-28-1
M. Wt: 290.4 g/mol
InChI Key: JRUUDJIJHJSUFA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl (3-BMBP) is a phenyl-substituted aromatic compound with two phenyl rings linked by a single oxygen atom. It has been used for a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Synthesis and Polymer Applications

  • Hyperbranched Poly(ester)s with Pendant Hydroxy Groups: The synthesis of hyperbranched poly(esters) with pendant hydroxy groups was achieved through polyadditions involving bis(oxetane)s and 1,3,5-benzenetricarboxylic acid. These polymers, which are insoluble in water but soluble in various organic solvents, display glass transition temperatures ranging from 59 to 131 °C, suggesting potential applications in materials science (Nishikubo et al., 2006).

Medicinal Chemistry

  • Antiproliferative Activities of Steroidal Hybrids: The synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids and their antiproliferative activities were investigated. These compounds showed significant inhibitory effects on several cancer cell lines, indicating their potential as therapeutic agents (Kiss et al., 2019).

Luminescent Properties

  • Lanthanide Coordination Compounds: The synthesis and study of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives revealed the influence of substituents on photoluminescence. Electron-releasing substituents increased the electron density of the ligand, improving the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decreased luminescence efficiency (Sivakumar et al., 2010).

Photochemical Applications

  • Photo-reorganization of Chromenones: A study on the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones showed the formation of angular pentacyclic compounds. The presence of the benzyloxy group significantly influenced the yield of dihydro products, providing a method for synthesizing benzothiophene fused xanthenone derivatives (Dalal et al., 2017).

Safety and Hazards

The safety data sheets for related benzyloxy compounds suggest that they can be hazardous. They may cause skin and eye irritation, and they should be handled with appropriate personal protective equipment. They should be stored in a cool, well-ventilated place .

properties

IUPAC Name

1-methoxy-4-(3-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUUDJIJHJSUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567452
Record name 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

CAS RN

132470-28-1
Record name 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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